molecular formula C9H14INO2 B14170801 methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate CAS No. 904236-23-3

methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate

Cat. No.: B14170801
CAS No.: 904236-23-3
M. Wt: 295.12 g/mol
InChI Key: JMWWGCUDULNSNE-UHFFFAOYSA-N
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Description

Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This particular compound features an iodine atom and a cyclohexene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable amine with methyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a carbamoylating agent . This method avoids the use of toxic and hazardous reagents, making it a safer and more sustainable option.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups .

Scientific Research Applications

Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is unique due to the presence of the iodine atom and the cyclohexene ring. These structural features contribute to its distinct chemical properties and reactivity compared to other carbamates .

Properties

CAS No.

904236-23-3

Molecular Formula

C9H14INO2

Molecular Weight

295.12 g/mol

IUPAC Name

methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate

InChI

InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12)

InChI Key

JMWWGCUDULNSNE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCC1I)NC(=O)OC

Origin of Product

United States

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